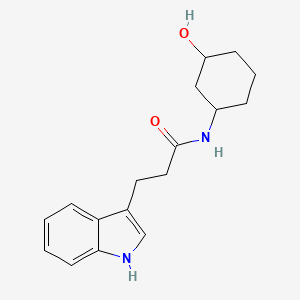![molecular formula C11H11Cl2NO3 B7575974 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
作用機序
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid acts as a non-competitive antagonist of the NMDA receptor by binding to the ion channel pore and preventing the influx of calcium ions. This results in the inhibition of excitatory neurotransmission and the induction of neuronal apoptosis. The blockade of NMDA receptors by 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been shown to have both beneficial and detrimental effects on neuronal function, depending on the context and duration of exposure.
Biochemical and Physiological Effects:
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects on the nervous system. It has been implicated in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has also been shown to modulate the activity of various intracellular signaling pathways, including the cyclic AMP response element-binding protein (CREB) and the mitogen-activated protein kinase (MAPK) pathways.
実験室実験の利点と制限
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to induce neuronal apoptosis, and its ability to modulate intracellular signaling pathways. However, there are also several limitations to its use, including its potential toxicity and the need for careful control of exposure duration and concentration.
将来の方向性
There are several future directions for research on 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid and the NMDA receptor. One area of interest is the development of novel compounds that target specific subtypes of NMDA receptors and have fewer side effects than 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid. Another area of interest is the investigation of the role of NMDA receptors in neuroinflammation and neurodegenerative diseases. Finally, the development of new techniques for the delivery of 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid to specific regions of the brain could lead to new insights into the function of NMDA receptors in different brain regions.
合成法
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid can be synthesized using a multistep process starting from 2,5-dichlorobenzoyl chloride and methylamine. The final product is obtained through a reaction between the intermediate and 3-bromopropanoic acid. The synthesis of 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
科学的研究の応用
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a valuable tool for investigating the mechanisms underlying learning and memory, synaptic plasticity, pain perception, and neurodegenerative diseases.
特性
IUPAC Name |
3-[(2,5-dichlorobenzoyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-14(5-4-10(15)16)11(17)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATNBOFXQAFHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)
![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)
